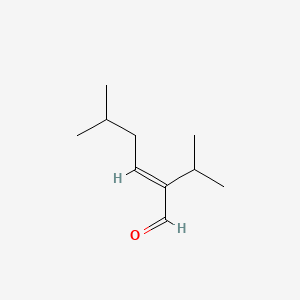

2-Isopropyl-5-methyl-2-hexenal

Description

Properties

CAS No. |

35158-25-9 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylhex-2-enal |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3 |

InChI Key |

IOLQAHFPDADCHJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C/C=C(\C=O)/C(C)C |

Canonical SMILES |

CC(C)CC=C(C=O)C(C)C |

density |

0.840-0.846 |

Other CAS No. |

35158-25-9 |

physical_description |

Pale yellow liquid; powerful woody, herbaceous aroma |

Pictograms |

Irritant |

solubility |

Insoluble in water soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isopropyl-5-methyl-2-hexenal (CAS: 35158-25-9): Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-Isopropyl-5-methyl-2-hexenal (CAS: 35158-25-9), an alpha,beta-unsaturated aldehyde with significant applications in the flavor and fragrance industries. The document delves into its molecular identity, physicochemical properties, primary synthetic pathways, and analytical characterization methods. Furthermore, it explores its relevance as a key aroma compound, its natural occurrence, and its notable role as a potential impurity in pharmaceutical manufacturing. The guide concludes with a summary of its toxicological profile and regulatory status, offering a holistic view for researchers, chemists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

This compound is an organic compound classified as a medium-chain, branched aldehyde.[1] Its structure features a hexenal backbone with isopropyl and methyl substituents, which are crucial to its distinct chemical and sensory characteristics.[1] The presence of the α,β-unsaturated aldehyde functional group is a key determinant of its reactivity.[1]

The standard IUPAC name for this compound is 5-methyl-2-propan-2-ylhex-2-enal.[2] It is also known by several synonyms, including Isodihydrolavandulal and, within the pharmaceutical context, as Pregabalin Impurity 53 or N48.[1][2] The molecule exists as cis and trans isomers.[1][3]

Diagram 1: 2D Structure of this compound.

Key Physicochemical Data

The compound is typically a colorless to pale yellow liquid at room temperature.[1] Its physical and chemical properties are critical for its handling, application, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2][3] |

| Molecular Weight | 154.25 g/mol | [1][2][4] |

| Boiling Point | 189 °C (lit.) | [4][5] |

| Density | 0.840–0.846 g/mL at 25 °C | [2][5] |

| Refractive Index | 1.448–1.454 at 20 °C | [2][5] |

| Flash Point | 145 °F / 63 °C (closed cup) | [4][6] |

| Solubility | Insoluble in water; soluble in ethanol | [2] |

| Odor Profile | Woody, herbaceous, lavender, fruity, cocoa | [5][7] |

| FEMA Number | 3406 | [2][4] |

Synthesis and Mechanism

Primary Synthetic Route: Aldol Condensation

The most common and industrially relevant method for preparing this compound is through the self-condensation of isovaleraldehyde (3-methylbutanal).[5][8] This reaction is a classic base-catalyzed aldol condensation.[9] The process involves two key stages: the initial aldol addition to form a β-hydroxy aldehyde intermediate, followed by dehydration to yield the final α,β-unsaturated product.[9]

Causality: The choice of a base catalyst (e.g., an alkali hydroxide) is crucial as it facilitates the deprotonation of the α-carbon of an isovaleraldehyde molecule, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule. The subsequent dehydration step is often promoted by heat, sometimes during vacuum distillation, which serves the dual purpose of purification and driving the elimination reaction to completion.[9]

Detailed Experimental Protocol

The following protocol is a representative procedure derived from established methodologies.[9]

Step 1: Aldol Addition

-

To a stirred solution of isovaleraldehyde, add a catalytic amount of a base (e.g., aqueous sodium hydroxide) at a controlled temperature, typically below ambient to manage the exothermic reaction.

-

Continue stirring for several hours until analysis (e.g., by GC) indicates the consumption of the starting material and formation of the threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal intermediates.

-

Neutralize the catalyst with a suitable acid (e.g., acetic acid).

-

Wash the organic mixture with water and brine to remove salts and residual catalyst.

Step 2: Dehydration and Purification

-

Dry the crude product mixture over an anhydrous drying agent like magnesium sulfate.

-

Filter the drying agent and subject the filtrate to vacuum distillation.

-

Self-Validation: The distillation conditions are critical. The elevated temperature under vacuum preferentially dehydrates the hydroxy-aldehyde intermediate, yielding this compound as the distillate.[9] The successful separation of the lower-boiling product from any unreacted starting material or higher-boiling residues validates the completion of the dehydration step.

-

Collect the fraction distilling at the appropriate temperature and pressure (e.g., 95-100 °C at 24 mmHg).[9]

-

Confirm the purity and identity of the final product using analytical techniques as described in Section 3.

Synthesis Workflow Diagram

Diagram 2: General workflow for the synthesis of this compound.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and isomeric composition of the synthesized compound.

Spectroscopic and Chromatographic Profile

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a primary tool for identification. The NIST Chemistry WebBook provides reference spectra showing characteristic fragmentation patterns.[10] The molecular ion peak (m/z 154) may be observed, along with significant fragments resulting from cleavages alpha to the carbonyl group and other characteristic losses.[9]

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit strong characteristic absorption bands for the C=O stretch of the conjugated aldehyde (approx. 1685-1705 cm⁻¹) and the C=C stretch of the alkene (approx. 1620-1640 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. Key ¹H NMR signals would include the aldehydic proton (singlet, ~9.4 ppm), the vinylic proton (doublet, ~6.0-6.5 ppm), and distinct signals for the isopropyl and methyl groups.

-

Gas Chromatography (GC): GC is the method of choice for assessing purity and separating cis/trans isomers. The NIST database provides Kovats retention indices on various column phases, which are invaluable for identification in complex mixtures.[11] For example, reported retention indices are around 1100 on non-polar columns (like DB-5) and around 1373 on polar columns.[11]

| Analytical Technique | Expected Key Features | Source(s) |

| Mass Spec (EI) | Molecular Ion: m/z 154. Key fragments at m/z 43 (base peak), 55, 69, 83, 111. | [9][10] |

| Gas Chromatography | Kovats Index (non-polar): ~1100-1106. Kovats Index (polar): ~1373. | [11] |

| ¹H NMR | Aldehydic proton (~9.4 ppm), vinylic proton (~6.0-6.5 ppm). | General chemical principles |

| IR Spectroscopy | C=O stretch (~1690 cm⁻¹), C=C stretch (~1630 cm⁻¹). | [9] |

Applications and Significance

This compound is a versatile molecule with established roles in several scientific and commercial domains.

Flavor and Fragrance Industries

This compound is highly valued for its complex and powerful aroma profile. It possesses a unique combination of herbaceous, woody, and lavender notes with fruity and cocoa-like undertones.[5][7] It is a key contributor to the characteristic scent of natural lavender oil, despite being present in low concentrations.[12] In the flavor industry, it is used to impart dry, woody notes to berry flavors and cocoa powder notes to chocolate formulations.[7] Its status as a FEMA GRAS (Generally Recognized as Safe) substance underscores its widespread use in food products.[2][13]

Relevance in Pharmaceutical Development

For drug development professionals, this compound is recognized as a process impurity related to the synthesis of Pregabalin.[1][2] Isovaleraldehyde is a potential starting material or intermediate in certain synthetic routes of Pregabalin, and its self-condensation can lead to the formation of this aldehyde as an impurity. Therefore, robust analytical methods for its detection and quantification are critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API).

Natural Occurrence

Beyond its synthetic preparation, this aldehyde is a natural volatile constituent of various foods and plants. It has been reported in cocoa, malted barley, and roasted coffee beans.[5][8] Its formation in these products is often attributed to the Maillard reaction between the amino acid leucine and reducing sugars or other carbonyl compounds like 3-methylbutanal during thermal processing.[5][8]

Application Pathways Diagram

Diagram 3: Key application areas for this compound.

Safety and Toxicological Profile

Hazard Identification and Handling

The compound is classified as a combustible liquid.[6] Safety data indicates that it causes skin irritation and may cause an allergic skin reaction (sensitization).[2][4] Standard laboratory personal protective equipment, including gloves and eye protection, should be used during handling.[4][6] It should be stored in a well-ventilated place away from sources of ignition.[6]

Summary of Toxicological Assessments

The Research Institute for Fragrance Materials (RIFM) has published a safety assessment.[14]

-

Genotoxicity: While no direct data exists for the compound, read-across studies to an analog (2-methyl-2-pentenal) suggest it does not present a concern for genotoxicity.[14]

-

Repeated Dose Toxicity: Similarly, read-across data from hexen-2-al established a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day.[14] The Margin of Exposure (MOE) was deemed sufficient for current use levels in fragrances.[14]

-

Reproductive Toxicity: No specific data is available, but the total systemic exposure from fragrance use is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[14]

-

Skin Sensitization: It has the potential to induce skin sensitization.[12] A No Expected Sensitization Induction Level (NESIL) of 590 μg/cm² was established based on analog data to determine maximum acceptable concentrations in consumer products.[14]

Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2] It is listed on the FDA's list of substances added to food and holds FEMA GRAS status (FEMA No. 3406).[2][13]

Conclusion

This compound (CAS 35158-25-9) is a molecule of considerable interest due to its dual role as a high-impact aroma chemical and a relevant pharmaceutical impurity. Its synthesis via aldol condensation is a well-understood and scalable process, yielding a product whose identity and purity can be rigorously confirmed through standard analytical techniques. For researchers and scientists, a thorough understanding of its properties, synthesis, and toxicological profile is essential for its safe and effective application, whether in the development of new consumer products or in ensuring the quality and safety of pharmaceuticals.

References

- 1. CAS 35158-25-9: this compound [cymitquimica.com]

- 2. This compound | C10H18O | CID 37066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-异丙基-5-甲基-2-己烯醛 ≥95%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 35158-25-9 [chemicalbook.com]

- 6. axxence.de [axxence.de]

- 7. isodihydrolavandulal [thegoodscentscompany.com]

- 8. This compound | 35158-25-9 [chemicalbook.com]

- 9. US3704714A - this compound, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

- 10. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 11. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 12. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 13. femaflavor.org [femaflavor.org]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

2-Isopropyl-5-methyl-2-hexenal molecular weight and formula

An In-Depth Technical Guide to 2-Isopropyl-5-methyl-2-hexenal

Introduction

This compound, also known under synonyms such as Isodihydrolavandulyl aldehyde, is an α,β-unsaturated aldehyde that presents significant interest to researchers in both academia and industry.[1][2][3] Structurally, it is a ten-carbon medium-chain aldehyde, a class of organic compounds characterized by an aldehyde functional group with a carbon chain length of six to twelve atoms.[4] Its natural occurrence has been reported in substances like cocoa, malted barley, and roasted coffee beans, where it contributes to the overall aroma profile.[5][6][7]

Beyond its role as a flavor and fragrance agent, the true value of this compound for drug development professionals and synthetic chemists lies in its reactive chemical nature. The conjugated system of the alkene and the aldehyde group makes it a versatile precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and discusses its utility as a building block in organic synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2][3][6][8] |

| Molecular Weight | 154.25 g/mol | [3][6][8] |

| CAS Registry Number | 35158-25-9 | [1][2][8] |

| Appearance | Pale yellow or colorless oily liquid | [3][7] |

| Odor | Woody, herbaceous, green, fruity | [5][7] |

| Boiling Point | 189 °C (at 760 mmHg) | [5][6] |

| Density | 0.845 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.452 | [5][6] |

| Solubility | Insoluble in water; Soluble in ethanol | [3] |

Spectroscopic analysis is essential for structural confirmation. The key expected features are:

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1705 cm⁻¹ and a C=C stretch for the alkene at around 1620-1680 cm⁻¹.[3][9][10]

-

¹H NMR Spectroscopy: Key signals would include a singlet for the aldehydic proton between 9-10 ppm, a signal for the vinylic proton, and distinct signals for the isopropyl and other alkyl protons.

Synthesis Pathway: Aldol Condensation

The most direct and industrially relevant synthesis of this compound is the self-condensation of isovaleraldehyde (3-methylbutanal).[5][6][9] This reaction is a classic example of a base-catalyzed aldol condensation.

Mechanism Rationale:

-

Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-proton from one molecule of isovaleraldehyde to form a resonance-stabilized enolate. This is the nucleophilic species in the reaction.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule, forming a carbon-carbon bond and yielding a β-hydroxy aldehyde intermediate (an aldol adduct).[9]

-

Dehydration: This intermediate is often unstable. Upon heating or under acidic/basic conditions, it readily dehydrates via an E1cB mechanism to form the more stable, conjugated α,β-unsaturated aldehyde product, this compound.[9] The formation of the conjugated system is the thermodynamic driving force for this elimination step.

Caption: Aldol condensation pathway for the synthesis of this compound.

Utility in Drug Development and Organic Synthesis

The reactivity of this compound makes it a valuable intermediate. The conjugated system allows for selective transformations at multiple sites:

-

1,4-Conjugate Addition (Michael Addition): The β-carbon is electrophilic and susceptible to attack by soft nucleophiles (e.g., organocuprates, enamines, thiols). This is a powerful C-C bond-forming reaction used to build molecular complexity.

-

1,2-Addition to the Carbonyl: The aldehyde can be targeted by strong, hard nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.

-

Selective Reduction: The aldehyde can be selectively reduced to an allylic alcohol using reagents like sodium borohydride (NaBH₄). The double bond can be reduced via catalytic hydrogenation.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

This multi-faceted reactivity allows chemists to use this compound as a scaffold to introduce diverse functional groups and build larger, more complex molecules, which is a foundational activity in the discovery of new therapeutic agents.

Experimental Protocol: Synthesis via Aldol Condensation

This protocol is adapted from established methodologies for the self-condensation of aldehydes.[9] It is designed to be self-validating by including checkpoints for reaction monitoring and purification.

Materials:

-

Isovaleraldehyde (3-methylbutanal), ≥98%

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 50 mL of isovaleraldehyde. Cool the flask in an ice-water bath to 0-5 °C.

-

Base Addition: Begin stirring the isovaleraldehyde and slowly add 20 mL of 10% aqueous NaOH solution dropwise from the dropping funnel over 30 minutes. The key here is slow addition to control the exothermic reaction and prevent unwanted side reactions. The temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 3-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

-

Workup - Quenching: Once the reaction is deemed complete, pour the mixture into a separatory funnel containing 100 mL of diethyl ether. Carefully neutralize the mixture by adding 1M HCl until the aqueous layer is slightly acidic (pH ~5-6). This step quenches the reaction and protonates the aldol intermediate, facilitating its separation and subsequent dehydration.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product will be a mixture of the desired product and the β-hydroxy aldehyde intermediate.

-

Purification - Dehydration and Distillation: Set up a vacuum distillation apparatus. Heat the crude oil. The β-hydroxy aldehyde intermediate will dehydrate upon heating, and the resulting this compound can be collected as the distillate.[9] A typical distillation might occur at 95-100 °C under 24 mmHg pressure.[9]

-

Characterization: Confirm the identity and purity of the final product using IR and NMR spectroscopy.

Safety and Handling

This compound is classified as a skin irritant and a skin sensitizer.[11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. It is a combustible liquid with a flash point of approximately 63 °C. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is more than a simple flavor compound; it is a versatile and reactive chemical intermediate. Its straightforward synthesis from readily available starting materials and the diverse reactivity offered by its α,β-unsaturated aldehyde motif make it a valuable tool for synthetic chemists. For professionals in drug development and materials science, understanding the properties and synthetic utility of such building blocks is paramount for the rational design and construction of novel, high-value molecules.

References

- 1. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 2. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 3. This compound | C10H18O | CID 37066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB016156) - FooDB [foodb.ca]

- 5. This compound | 35158-25-9 [chemicalbook.com]

- 6. This compound | 35158-25-9 [chemicalbook.com]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. scbt.com [scbt.com]

- 9. US3704714A - this compound, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

- 10. This compound(35158-25-9)FT-IR [m.chemicalbook.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

natural sources of 2-Isopropyl-5-methyl-2-hexenal

An In-depth Technical Guide to the Natural Sources of 2-Isopropyl-5-methyl-2-hexenal for Researchers, Scientists, and Drug Development Professionals

Foreword

This compound, a volatile aldehyde, presents a compelling subject for researchers in flavor chemistry, natural products, and drug development. Its characteristic woody, chocolate, and herbaceous aroma contributes significantly to the sensory profiles of several commercially important natural products.[1] Understanding its origins, biosynthetic pathways, and the methodologies for its isolation and quantification is crucial for harnessing its potential. This guide offers a comprehensive technical overview of the , delving into its formation and the analytical protocols required for its study.

Natural Occurrence and Significance

This compound has been identified as a key aroma compound in a variety of natural sources, where it contributes to their distinctive flavors and fragrances. Its presence is particularly notable in processed materials such as roasted cocoa and coffee, as well as in the essential oils of certain plants.

Documented Natural Sources

The presence of this compound has been confirmed in several key natural products:

-

Cocoa (Theobroma cacao): This compound is a significant contributor to the characteristic aroma of roasted cocoa beans and cocoa products.[2]

-

Lavender (Lavandula angustifolia): It is recognized as a component of lavender essential oil, where it is sometimes referred to as "lavender aldehyde," contributing to the plant's signature scent.[3]

-

Malted Barley and Roasted Coffee Beans: this compound is a known volatile aroma constituent in both malted barley and roasted coffee beans, formed during the thermal processing of these materials.[4][5]

-

Other Food Products: The compound has also been detected in a range of other food items, including breakfast cereals and various fruits, although often in trace amounts.[6][2][7]

Quantitative Data on Natural Occurrence

The concentration of this compound can vary significantly depending on the source material and processing conditions. The following table summarizes available data on its occurrence.

| Natural Source | Typical Concentration Range | Analytical Method | Reference |

| Cocoa (Roasted Beans) | Detected, not quantified | GC-MS | [7] |

| Lavender (Essential Oil) | Trace to low levels | GC-MS | [3] |

| Malted Barley | Detected, not quantified | GC-MS | [5] |

| Roasted Coffee Beans | Detected, not quantified | GC-MS | [4] |

Biosynthesis and Formation Pathways

The generation of this compound in nature occurs through distinct pathways, primarily dependent on the source organism and any processing it undergoes.

Maillard Reaction and Strecker Degradation in Processed Foods

In thermally processed foods like cocoa, roasted coffee, and malted barley, this compound is predominantly formed through the Maillard reaction.[4][5] A key step in this complex series of reactions is the Strecker degradation of the amino acid L-leucine.

The generally accepted pathway involves the reaction of L-leucine with a dicarbonyl compound, which is an intermediate of the Maillard reaction. This leads to the formation of 3-methylbutanal (isovaleraldehyde). Subsequently, this compound can be formed through an aldol condensation of 3-methylbutanal with another aldehyde, or potentially through the self-condensation of isovaleraldehyde.[4][8]

References

- 1. Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae) - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00026B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound = 95 , stabilized, FG 35158-25-9 [sigmaaldrich.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Showing Compound this compound (FDB016156) - FooDB [foodb.ca]

- 8. US3704714A - this compound, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

synthesis of 2-Isopropyl-5-methyl-2-hexenal via aldol condensation

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-5-methyl-2-hexenal via Aldol Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a C10 α,β-unsaturated aldehyde valued in the fragrance and flavor industries.[1] The core synthetic strategy detailed herein is the base-catalyzed self-condensation of isovaleraldehyde (3-methylbutanal). This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. The content is tailored for researchers, chemists, and process development professionals seeking to understand and implement this classic yet powerful C-C bond-forming reaction.

Introduction and Strategic Overview

The aldol condensation is a cornerstone of organic synthesis, enabling the construction of larger molecules through the formation of carbon-carbon bonds.[2][3] The reaction joins two carbonyl compounds to form a β-hydroxy carbonyl adduct, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.[4] This guide focuses on a specific application: the self-condensation of isovaleraldehyde to produce this compound.

The choice of a self-condensation route is strategic. When a single aldehyde possessing α-hydrogens is subjected to basic conditions, it can act as both the nucleophilic enolate and the electrophilic carbonyl acceptor, simplifying the reaction pathway and minimizing the complex product mixtures often seen in crossed aldol reactions between two different enolizable aldehydes.[5]

The target molecule, this compound, is formed from the dimerization and subsequent dehydration of isovaleraldehyde. This process is not only efficient but also utilizes readily available starting materials, making it an industrially relevant synthesis.[6]

The Core Mechanism: Base-Catalyzed Aldol Condensation

The synthesis proceeds via a base-catalyzed aldol condensation mechanism, which can be dissected into four key steps. The use of a hydroxide base (e.g., NaOH, KOH) in an alcoholic solvent is a common and effective condition for this transformation.[2]

-

Enolate Formation: A hydroxide ion, acting as a strong base, abstracts an acidic α-hydrogen from a molecule of isovaleraldehyde. This deprotonation forms a resonance-stabilized enolate, which is the key nucleophile in the reaction.[7][8]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.[9]

-

Protonation: The alkoxide intermediate is rapidly protonated by a solvent molecule (e.g., water or ethanol), yielding the β-hydroxy aldehyde adduct: 3-hydroxy-2-isopropyl-5-methylhexanal.[7]

-

Dehydration (Condensation): With the application of heat or under specific conditions like vacuum distillation, the β-hydroxy aldehyde eliminates a molecule of water.[4][6] Under basic conditions, this proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base removes the α-hydrogen to form an enolate, which then expels the hydroxide leaving group from the β-position to form a stable, conjugated π-system.[4] The formation of this conjugated system is a significant thermodynamic driving force for the reaction.[4]

Reaction Mechanism: Self-Condensation of Isovaleraldehyde

Experimental Protocol

This protocol is adapted from established methodologies for the base-catalyzed self-condensation of aliphatic aldehydes.[6][10]

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) must be worn. Isovaleraldehyde is flammable and has a strong odor. Sodium hydroxide is corrosive.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Isovaleraldehyde (3-methylbutanal) | 86.13 | 172.26 g (215 mL) | 2.0 | Purity ≥98% |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 | Catalyst |

| Ethanol (95%) | - | 200 mL | - | Solvent |

| Diethyl Ether | - | 300 mL | - | Extraction Solvent |

| Hydrochloric Acid (1 M) | - | ~250 mL | - | For neutralization |

| Saturated NaCl solution (brine) | - | 100 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | 20 g | - | Drying agent |

Step-by-Step Procedure

-

Catalyst Preparation: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 8.0 g of sodium hydroxide in 200 mL of 95% ethanol. Stir until the solid is fully dissolved.

-

Initial Charge: Add half of the isovaleraldehyde (86.13 g, approx. 107.5 mL) to the flask containing the ethanolic NaOH solution.

-

Reactant Addition & Temperature Control: Begin stirring the mixture and gently heat the flask to 40-50°C using a water bath. Slowly add the remaining isovaleraldehyde from the dropping funnel over a period of 60-90 minutes. The reaction is exothermic; maintain the temperature below 60°C by adjusting the addition rate and using external cooling if necessary.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 50°C for an additional 2 hours to ensure the reaction proceeds to completion.

-

Workup - Neutralization: Cool the reaction mixture to room temperature and then pour it into a 2-L separatory funnel containing 500 mL of cold water. Carefully neutralize the mixture by slowly adding 1 M HCl. Check the pH with litmus paper to ensure it is approximately 7. The mixture will separate into two layers.

-

Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with 100 mL of saturated NaCl solution (brine) to remove residual water and salts.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate for 20 minutes. Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

Purification: The crude product is a mixture of the β-hydroxy aldehyde and the target α,β-unsaturated aldehyde. Purify the crude oil by vacuum distillation. The dehydration of the remaining aldol adduct is often driven to completion during this step.[6] Collect the fraction corresponding to this compound (Boiling Point: ~75-80°C at 10 mmHg).

Process Control and Optimization

Catalyst Selection and Concentration

While NaOH and KOH are effective and widely used, the choice of base can influence reaction rates and selectivity.[2] The catalyst concentration is also critical; too little may lead to slow or incomplete reactions, while too much can promote undesired side reactions such as polymerization or the Tishchenko reaction, especially with aliphatic aldehydes.[11][12]

Temperature Management

Aldol reactions are typically exothermic.[13] Maintaining a controlled temperature is vital to prevent runaway reactions and minimize the formation of byproducts. Forcing the dehydration step often requires higher temperatures or vacuum conditions, which must be balanced to avoid degradation of the product.[4]

Minimizing Side Reactions

The primary challenge in aldol condensations of aliphatic aldehydes is controlling selectivity.[14] Potential side reactions include:

-

Polymerization: Aldehydes can polymerize under strongly basic or acidic conditions.[13]

-

Tishchenko Reaction: In the presence of certain catalysts, aldehydes can disproportionate to form an ester. This is a known side reaction for isobutyraldehyde and can be relevant for other branched aldehydes.[11]

-

Over-condensation: The product itself is an aldehyde and could potentially react further, though this is sterically hindered.

Careful control of temperature, reaction time, and stoichiometry are the primary levers for minimizing these unwanted pathways.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.4 ppm), vinylic proton (~6.0 ppm), and various aliphatic protons consistent with the structure. |

| ¹³C NMR | Resonances for the carbonyl carbon (~195 ppm), olefinic carbons (~155 ppm, ~140 ppm), and aliphatic carbons.[15] |

| IR Spectroscopy | Strong C=O stretch for a conjugated aldehyde (~1680 cm⁻¹), C=C stretch (~1640 cm⁻¹), and aldehydic C-H stretches (~2820, 2720 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 154.25.[16] |

Note: Specific chemical shifts may vary slightly based on the solvent used for analysis. Spectroscopic data for this compound is available in public databases for comparison.[15][16][17]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Conclusion

The synthesis of this compound via the self-condensation of isovaleraldehyde is a robust and illustrative example of the aldol condensation reaction. By carefully controlling key parameters such as temperature, catalyst concentration, and reaction time, high yields of the desired α,β-unsaturated aldehyde can be achieved. This guide provides the foundational mechanistic understanding and practical methodology for researchers to successfully execute this synthesis, offering a valuable pathway to an important industrial chemical.

References

- 1. Showing Compound this compound (FDB016156) - FooDB [foodb.ca]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Aldol condensation - Wikipedia [en.wikipedia.org]

- 4. Aldol Condensation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US3704714A - this compound, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]

- 15. 2-Isopropyl-5-methyl-hex-2-enal, (2E)- | C10H18O | CID 5362661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 17. This compound(35158-25-9) 1H NMR [m.chemicalbook.com]

2-Isopropyl-5-methyl-2-hexenal NMR and mass spectrum analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Isopropyl-5-methyl-2-hexenal

Introduction

This compound is an α,β-unsaturated aldehyde with the chemical formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol .[1][2] This compound is a significant volatile aroma constituent found in natural products such as malted barley, roasted coffee beans, and cocoa. Its characteristic fruity, woody, and green aroma profile makes it a valuable ingredient in the flavor and fragrance industry.[3][4] The structural elucidation of such molecules is paramount for quality control, synthesis verification, and understanding their biochemical origins, such as formation via the Maillard reaction.

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. As a senior application scientist, the objective is to not only present the data but to explain the causal relationships behind the observed spectra, providing a robust framework for researchers, chemists, and drug development professionals for the unambiguous identification and characterization of this molecule and related structures.

For clarity throughout this guide, the following atomic numbering scheme will be used for this compound:

Figure 1: Structure and numbering of this compound.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane. Ensure the sample is free of non-volatile impurities.

-

GC-MS Parameters:

-

Injector: Split mode (e.g., 50:1 ratio) at 250 °C. Injection volume: 1 µL.

-

GC Column: A non-polar column (e.g., DB-5 or HP-1, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Initial temperature of 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min). This program should be optimized for the specific sample matrix.

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 35-300.

-

-

Analysis of the EI Mass Spectrum

The EI mass spectrum provides a fingerprint of the molecule based on its fragmentation pattern upon electron impact. The fragmentation is governed by the formation of the most stable carbocations. For α,β-unsaturated aldehydes, fragmentation is influenced by the carbonyl group, the double bond, and the alkyl substituents.[5][6]

The molecular ion (M⁺˙) peak is expected at m/z 154 , corresponding to the molecular formula C₁₀H₁₈O⁺˙.[1] The fragmentation pattern is dominated by cleavages that form stable, resonance-stabilized, or highly substituted carbocations.[7][8]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 154 | [C₁₀H₁₈O]⁺˙ | Molecular Ion (M⁺˙) | Low to Medium |

| 139 | [C₉H₁₅O]⁺ | Loss of a methyl radical (•CH₃) from the isobutyl group. | Low |

| 111 | [C₇H₁₁O]⁺ | Loss of an isopropyl radical (•C₃H₇) from C2 (α-cleavage). | Medium |

| 97 | [C₆H₉O]⁺ | Loss of an isobutyl radical (•C₄H₉) from C3. | Medium to High |

| 83 | [C₆H₁₁]⁺ | Cleavage at the C3-C4 bond with hydrogen rearrangement. | Medium |

| 43 | [C₃H₇]⁺ | Isopropyl cation. Highly stable secondary carbocation. | High (likely Base Peak) |

| 29 | [CHO]⁺ | Acylium ion from cleavage at C1-C2. | Low |

-

Causality of Fragmentation: The high abundance of the m/z 43 fragment is a direct consequence of the stability of the secondary isopropyl carbocation, a common feature in molecules with this moiety.[8] The loss of the larger isopropyl group from the α-position (C2) to yield the m/z 111 ion is also a favorable process. Cleavage of the bond next to the carbonyl group is a characteristic fragmentation pathway for aldehydes.[6][9] A patent for a related synthesis describes the base peak at m/e 43, supporting this prediction.[10]

Figure 2: Predicted EI fragmentation pathway for this compound.

Part 2: NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of the carbon skeleton and the connectivity of atoms.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peak.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Experiments:

-

¹H NMR

-

¹³C{¹H} NMR

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and splitting patterns.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Proton(s) | Multiplicity | Predicted δ (ppm) | J-Coupling (Hz) | Rationale |

| H-1 | s | 9.4 - 9.6 | - | Aldehydic proton, highly deshielded by the carbonyl group.[11][12] |

| H-3 | t | 6.5 - 6.8 | J ≈ 7-8 | Vinylic proton, deshielded by conjugation and coupled to the two H-4 protons. |

| H-7 | sept | 2.8 - 3.1 | J ≈ 7 | Isopropyl methine, deshielded by the adjacent double bond. Coupled to six H-8/9 protons. |

| H-4 | t | 2.1 - 2.3 | J ≈ 7-8 | Allylic methylene protons, coupled to the H-3 and H-5 protons.[11][12] |

| H-5 | m | 1.7 - 1.9 | - | Methine proton, complex splitting. |

| H-8, H-9 | d | 1.0 - 1.2 | J ≈ 7 | Diastereotopic methyls of the isopropyl group, coupled to H-7. |

| H-10 | d | 0.9 - 1.0 | J ≈ 6-7 | Methyl group of the isobutyl moiety, coupled to H-5. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C-1 | 195 - 200 | Aldehyde carbonyl carbon. |

| C-2 | 155 - 160 | Quaternary vinylic carbon, deshielded by oxygen and alkyl substituent. |

| C-3 | 145 - 150 | Tertiary vinylic carbon. |

| C-4 | 45 - 50 | Allylic methylene carbon. |

| C-5 | 28 - 32 | Methine carbon. |

| C-7 | 27 - 31 | Isopropyl methine carbon. |

| C-10 | 22 - 25 | Methyl carbon of the isobutyl group. |

| C-8, C-9 | 20 - 23 | Isopropyl methyl carbons. |

2D NMR Correlation Analysis

2D NMR experiments are essential to piece the structure together by establishing through-bond connectivities.

-

¹H-¹H COSY: This experiment confirms proton-proton couplings. Key expected correlations would be:

-

H-3 with H-4

-

H-4 with H-5

-

H-5 with H-10

-

H-7 with H-8 and H-9

-

Figure 3: Visualization of expected key ¹H-¹H COSY correlations.

-

¹H-¹³C HSQC: This experiment maps each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.[13][14] For example, the proton signal at ~6.6 ppm will correlate with the carbon signal at ~147 ppm, assigning them as H-3 and C-3, respectively.

-

¹H-¹³C HMBC: This is arguably the most crucial experiment for defining the carbon skeleton, as it shows correlations between protons and carbons separated by 2 or 3 bonds.[14][15]

-

Trustworthiness through Self-Validation: The HMBC spectrum provides a self-validating system. For instance, the aldehyde proton (H-1) is a singlet with no COSY correlations. Its structural position is confirmed by its HMBC correlations to C-2 and C-3. This cross-peak is only possible if the aldehyde group is attached to the C-2 position of the hexenal backbone.

Key Expected HMBC Correlations:

-

H-1 (aldehyde) → C-2, C-3 : Confirms the aldehyde position.

-

H-3 (vinylic) → C-1, C-2, C-5 : Links the double bond to the carbonyl and the isobutyl group.

-

H-8/H-9 (isopropyl methyls) → C-7, C-2 : Unambiguously places the isopropyl group at the C-2 position.

-

H-10 (isobutyl methyl) → C-4, C-5 : Confirms the structure of the isobutyl side chain.

-

Figure 4: Key HMBC correlations confirming the molecular backbone.

Conclusion

The combined application of mass spectrometry and a suite of NMR experiments provides a powerful and self-validating workflow for the complete structural characterization of this compound. Mass spectrometry confirms the molecular weight and provides key fragmentation data indicative of the branched alkyl chains. 1D NMR spectroscopy offers detailed information on the proton and carbon environments, while 2D NMR experiments, particularly COSY and HMBC, unambiguously establish the atomic connectivity. The predicted data, grounded in fundamental principles of spectroscopy, serves as an authoritative guide for the identification of this important flavor and fragrance compound.

References

- 1. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. isodihydrolavandulal [thegoodscentscompany.com]

- 5. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. US3704714A - this compound, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Biological Activity of α,β-Unsaturated Aldehydes

Introduction

α,β-Unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond.[1][2] This structural motif renders them potent electrophiles, capable of reacting with a wide array of biological nucleophiles and thereby exerting significant and varied biological effects.[3][4] These compounds are ubiquitous, arising from both endogenous metabolic processes, such as lipid peroxidation of polyunsaturated fatty acids, and exogenous sources like environmental pollutants, diet, and industrial applications.[3][5][6] Prominent examples include acrolein, crotonaldehyde, and 4-hydroxy-2-nonenal (HNE).[4][7]

The inherent reactivity of α,β-unsaturated aldehydes underpins their dualistic nature in biological systems. On one hand, their ability to form covalent adducts with proteins and DNA can lead to cellular dysfunction, electrophilic stress, and toxicity, implicating them in the pathogenesis of numerous diseases including cardiovascular and neurodegenerative disorders.[4][7][8] On the other hand, this same reactivity is harnessed by cells as a signaling mechanism and is being increasingly explored for therapeutic intervention.[9][10] By modulating key signaling pathways, such as the Keap1-Nrf2 antioxidant response, these molecules can trigger protective cellular mechanisms.[11][12] This guide provides an in-depth exploration of the core chemical principles governing the biological activity of α,β-unsaturated aldehydes, their multifaceted interactions with cellular components, and the experimental methodologies used to investigate these processes.

The Chemistry of Bioactivity: The Michael Addition Reaction

The cornerstone of the biological activity of α,β-unsaturated aldehydes is their susceptibility to conjugate addition, specifically the Michael addition reaction.[13][14] The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, creating an electron-deficient β-carbon.[15][16] This makes the β-carbon a "soft" electrophilic center, prime for attack by "soft" nucleophiles.[15][17]

Within a biological milieu, the most significant nucleophiles are the side chains of amino acid residues in proteins. The thiol group of cysteine is a particularly potent nucleophile, readily participating in thiol-Michael addition reactions.[18][19] Other nucleophilic residues, such as the imidazole group of histidine and the ε-amino group of lysine, can also react, though generally to a lesser extent.[20][21]

This covalent modification of proteins can have profound consequences on their function. Adduct formation can lead to:

-

Enzyme Inactivation: Modification of active site residues, particularly cysteine, can abolish catalytic activity.[7]

-

Disruption of Protein Structure and Function: Covalent adduction can alter protein conformation, leading to misfolding, aggregation, or impaired interactions with other molecules.

-

Altered Signaling: Modification of regulatory proteins can either activate or inhibit signaling pathways.

The specificity and rate of these reactions are influenced by several factors, including the chemical structure of the aldehyde, the pKa of the nucleophilic group, and the local protein microenvironment.[18]

Modulation of Key Cellular Signaling Pathways

α,β-Unsaturated aldehydes are potent modulators of intracellular signaling cascades, primarily through their interaction with redox-sensitive proteins.

The Keap1-Nrf2 Pathway: A Paradigm of Electrophilic Signaling

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant and cytoprotective response.[12] Under basal conditions, Keap1, a cysteine-rich protein, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

α,β-Unsaturated aldehydes, as electrophiles, react with specific cysteine residues on Keap1.[11][12] This covalent modification induces a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2.[11] As a result, newly synthesized Nrf2 is stabilized, bypasses Keap1, and translocates to the nucleus.[11][12] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[12][22]

This activation of the Nrf2 pathway represents a classic example of hormesis, where a low dose of a toxic substance induces a beneficial, adaptive response.

Other Signaling Pathways

Beyond the Keap1-Nrf2 axis, α,β-unsaturated aldehydes can influence other critical signaling pathways, often leading to pro-inflammatory or pro-apoptotic outcomes, particularly at higher concentrations. These include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Aldehydes can activate stress-responsive MAPK pathways such as JNK and p38, contributing to inflammation and apoptosis.[21]

-

Nuclear Factor-kappa B (NF-κB) Signaling: These compounds can modulate the NF-κB pathway, a key regulator of inflammation, although the effects can be complex and context-dependent.[7]

The Dual Role in Health and Disease

The biological activities of α,β-unsaturated aldehydes place them at the crossroads of cellular homeostasis and pathology.

Toxicological Implications

The accumulation of α,β-unsaturated aldehydes, often a hallmark of oxidative stress, is implicated in numerous disease states.[6][7]

-

Cardiovascular Disease: These aldehydes contribute to endothelial dysfunction, inflammation, and the development of atherosclerosis by modifying proteins and lipids in blood vessel walls.[7][8]

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, aldehydes generated from lipid peroxidation are thought to contribute to neuronal damage and synaptic dysfunction.[4][16]

-

Carcinogenesis: By forming adducts with DNA, some α,β-unsaturated aldehydes can be mutagenic and carcinogenic.[23]

Therapeutic Potential

The ability of α,β-unsaturated aldehydes to modulate the Nrf2 pathway has opened avenues for drug development.[9][10] Compounds containing an α,β-unsaturated carbonyl moiety are being investigated and utilized for conditions characterized by oxidative stress and inflammation. A notable example is dimethyl fumarate, an α,β-unsaturated ester, used in the treatment of multiple sclerosis and psoriasis.[18] The therapeutic strategy involves leveraging the electrophilic nature of these molecules to activate endogenous defense mechanisms at controlled doses.[9][10]

Experimental Methodologies

The study of α,β-unsaturated aldehydes requires a diverse toolkit of chemical and biological assays.

Detection and Quantification

-

Spectrophotometric Methods: Assays using reagents like Girard-T can be employed for the colorimetric determination of α,β-unsaturated aldehydes and ketones.[24]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of specific aldehydes, often after derivatization to enhance volatility and detection.[25]

Assessment of Biological Activity

| Assay | Purpose | Principle |

| Thiol Reactivity Assay | To measure the rate of Michael addition to a model thiol. | The depletion of a thiol-reactive probe (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is monitored spectrophotometrically in the presence of the aldehyde.[22] |

| Protein Adduct Analysis | To identify protein targets and sites of modification. | Mass spectrometry-based proteomics approaches are used to detect mass shifts in peptides corresponding to aldehyde adduction.[20] |

| Nrf2 Activation Assays | To determine if a compound activates the Keap1-Nrf2 pathway. | This can be assessed by measuring the nuclear translocation of Nrf2 via immunofluorescence or Western blotting of nuclear fractions, or by using reporter gene assays where a luciferase gene is under the control of an ARE promoter. |

| Gene Expression Analysis | To quantify the upregulation of Nrf2 target genes. | Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes like HMOX1 (for HO-1) and NQO1. |

| Cell Viability Assays | To assess the cytotoxicity of the aldehydes. | Assays like MTT or LDH release are used to measure the dose-dependent effects on cell survival. |

Experimental Protocol: In Vitro Nrf2 Activation Assay using an ARE-Luciferase Reporter

This protocol outlines a common method to screen for Nrf2 activators.

1. Cell Culture and Transfection: a. Plate human keratinocytes (HaCaT) or another suitable cell line in a 96-well plate. b. Transfect cells with a plasmid containing a firefly luciferase reporter gene driven by an Antioxidant Response Element (ARE) promoter. Co-transfect with a plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency.

2. Compound Treatment: a. 24 hours post-transfection, treat the cells with various concentrations of the α,β-unsaturated aldehyde. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle (e.g., DMSO) as a negative control. b. Incubate for a specified period (e.g., 6-24 hours).

3. Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Use a dual-luciferase reporter assay system to measure the luminescence from both firefly and Renilla luciferase in each well using a luminometer.

4. Data Analysis: a. For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. b. Express the results as fold induction over the vehicle control. c. Plot the fold induction against the compound concentration to determine the dose-response relationship.

Conclusion

α,β-Unsaturated aldehydes are a fascinating and biologically important class of molecules whose reactivity dictates their function. Their ability to covalently modify proteins via Michael addition drives their involvement in both toxic pathological processes and adaptive cellular signaling. Understanding the intricate mechanisms by which these compounds interact with cellular machinery is crucial for elucidating disease pathogenesis and for the rational design of novel therapeutics that can harness their potent bioactivity for beneficial outcomes. The continued development of sophisticated analytical and biological tools will further unravel the complex and context-dependent roles of these reactive aldehydes in health and disease.

References

- 1. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 21. Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. THE SPECTROPHOTOMETRIC DETERMINATION OF αβ‐UNSATURATED ALDEHYDES AND KETONES WITH GIRARD‐T REAGENT | Semantic Scholar [semanticscholar.org]

- 25. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organoleptic Properties of 2-Isopropyl-5-methyl-2-hexenal

Introduction

2-Isopropyl-5-methyl-2-hexenal, a volatile aroma compound, presents a multifaceted sensory profile that has garnered interest across the flavor and fragrance industries. This technical guide offers a comprehensive exploration of its organoleptic properties, intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's sensory characteristics and the methodologies for their evaluation. As a medium-chain, alpha,beta-unsaturated aldehyde, its chemical structure dictates a unique interplay of aroma and taste perceptions.[1] This guide will delve into its detailed sensory profile, its natural occurrences and biosynthetic origins, proposed standardized protocols for its sensory evaluation, and an analysis of the structure-activity relationship that governs its distinct characteristics.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its sensory behavior.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₈O | [2][3] |

| Molecular Weight | 154.25 g/mol | [2][3] |

| Appearance | Pale yellow, oily liquid | [2] |

| Boiling Point | 189 °C (lit.) | [3] |

| Density | 0.840-0.846 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | 1.448-1.454 at 20°C | [2][3] |

| Solubility | Insoluble in water; soluble in ethanol | [2] |

| Vapor Pressure | 0.200000 mmHg @ 20.00 °C | [4] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |

Organoleptic Profile: A Symphony of Notes

This compound is characterized by a complex and powerful aroma and flavor profile. Its sensory attributes are a blend of fruity, green, herbal, woody, and even chocolatey notes, making it a versatile ingredient in a variety of applications.

Odor Profile

The aroma of this compound is described as powerful and diffusive.[4] Key descriptors frequently associated with its scent include:

-

Fruity: With specific nuances of blueberry.[5]

-

Green & Herbaceous: Evoking fresh, leafy, and herbal impressions.[1][3]

-

Woody: A distinct woody, and at times, cedar-like character.[4]

-

Floral: Notes of lavender are often reported.[3]

-

Cocoa: A subtle, yet important, dry cocoa powder undertone.[4]

Taste Profile

When evaluated in a suitable medium, the taste of this compound mirrors its aromatic complexity, with some additional dimensions:

-

Herbal and Green: A persistent herbal and green character.[1]

-

Woody: A dry, woody taste that complements its aroma.[4]

-

Fruity: A blueberry-like fruitiness.[1]

-

Chocolatey: A bitter chocolate or cocoa powder taste, making it particularly useful in chocolate flavor formulations.[5]

-

Nutshell-like: A distinct nutty character has also been noted.[5]

Natural Occurrence and Biosynthesis

This compound has been identified as a naturally occurring volatile compound in a variety of food products, most notably in cocoa and cocoa products.[1] Its presence has also been reported in malted barley and roasted coffee beans.[5] The formation of this aldehyde in these matrices is primarily attributed to the Maillard reaction and the biosynthesis of terpenes.

Formation via the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a key pathway for the formation of a vast array of flavor compounds.[6][7] In the context of this compound, it is suggested to be formed from the reaction of leucine and 3-methylbutanal.[5]

Caption: Proposed Maillard reaction pathway to this compound.

Terpene Biosynthesis in Cocoa

In cocoa, the biosynthesis of terpenes contributes significantly to the floral and fruity notes of the final product.[8][9] While the direct biosynthetic pathway to this compound from terpene precursors in cocoa has not been explicitly elucidated, it is plausible that it arises from the degradation or enzymatic transformation of larger terpenoid structures during fermentation and drying.[9]

Caption: Hypothetical formation of this compound from terpene precursors in cocoa.

Protocols for Sensory Evaluation

To obtain reliable and reproducible data on the organoleptic properties of this compound, standardized sensory evaluation protocols are imperative. The following methodologies are proposed for a comprehensive characterization.

Determination of Odor and Taste Thresholds

The determination of detection and recognition thresholds is fundamental to understanding the potency of a flavor compound. The ASTM E679-04 standard method for the determination of odor and taste thresholds by a forced-choice ascending concentration series is recommended.

Experimental Workflow:

Caption: Workflow for odor and taste threshold determination.

Quantitative Descriptive Analysis (QDA)

QDA provides a detailed sensory profile of the compound. A trained sensory panel develops a consensus vocabulary to describe the aroma and flavor attributes and then rates the intensity of each attribute on a linear scale.

Step-by-Step Methodology:

-

Panelist Training: A panel of 10-12 individuals is trained to recognize and identify key aroma and flavor attributes in relevant food matrices.

-

Vocabulary Development: Through exposure to a range of reference standards, the panel collaboratively develops a lexicon of descriptive terms for the organoleptic properties of this compound.

-

Intensity Rating: Panelists are presented with samples of this compound at a predetermined concentration in a neutral base (e.g., deodorized oil for aroma, sugar solution for taste). They rate the intensity of each descriptor on a 15-cm line scale anchored with "low" and "high".

-

Data Analysis: The intensity ratings are converted to numerical data and analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to generate a comprehensive sensory profile.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines instrumental analysis with human sensory perception to identify odor-active compounds in a sample.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent.

-

GC Separation: The sample is injected into a gas chromatograph, where the individual volatile compounds are separated based on their boiling points and polarity.

-

Olfactory Detection: The effluent from the GC column is split, with one portion directed to a mass spectrometer for chemical identification and the other to an olfactory port where a trained assessor sniffs the eluting compounds and describes their aroma.

-

Data Correlation: The retention time of each aroma event is correlated with the corresponding peak on the chromatogram to identify the specific compound responsible for the odor.

Structure-Activity Relationship

The organoleptic properties of this compound are intrinsically linked to its molecular structure. As an α,β-unsaturated aldehyde, several structural features contribute to its characteristic aroma and taste.

-

Aldehyde Group (-CHO): The aldehyde functional group is a primary contributor to the reactive and often potent aromas of many flavor compounds.

-

α,β-Unsaturation (C=C-C=O): The conjugated double bond system enhances the molecule's reactivity and is known to contribute to green, fatty, and sometimes metallic notes in other aldehydes. This structural feature is crucial for its interaction with olfactory receptors.[10][11]

-

Isopropyl and Methyl Groups: The branched alkyl groups influence the molecule's volatility and overall shape, which in turn affects how it fits into and activates specific olfactory receptors. These groups likely contribute to the woody and fruity nuances of its profile.

Applications in Industry

The complex and desirable organoleptic profile of this compound makes it a valuable ingredient in the following applications:

-

Flavor Formulations: Particularly in chocolate, cocoa, tea, nut, and tobacco flavors.

-

Fragrance Compositions: Used to impart fruity, herbal, and woody notes in perfumes and other scented products.

-

Food and Beverages: As a flavor enhancer in a variety of products.

Conclusion

This compound is a fascinating aroma compound with a rich and complex sensory profile. Its unique combination of fruity, green, herbal, woody, and chocolatey notes, derived from its specific chemical structure and formation through pathways like the Maillard reaction, makes it a significant molecule in the field of flavor and fragrance science. A thorough understanding of its organoleptic properties, achieved through rigorous and standardized sensory evaluation methodologies, is crucial for its effective application and for the development of innovative new products. This guide provides a comprehensive framework for researchers and professionals to explore and harness the full sensory potential of this versatile compound.

References

- 1. Showing Compound this compound (FDB016156) - FooDB [foodb.ca]

- 2. This compound | C10H18O | CID 37066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 95 , stabilized, FG 35158-25-9 [sigmaaldrich.com]

- 4. isodihydrolavandulal [thegoodscentscompany.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Identification of 2-Isopropyl-5-methyl-2-hexenal

Version: 1.0

Abstract

This document provides a comprehensive guide to the analytical methods for the definitive identification of 2-Isopropyl-5-methyl-2-hexenal (CAS No. 35158-25-9), a significant volatile compound found in various natural products and utilized as a flavoring and fragrance agent.[1] This guide is intended for researchers, scientists, and professionals in the fields of food science, fragrance development, and drug development. We will delve into the primary analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, offering both theoretical insights and detailed, field-tested protocols.

Introduction: The Significance of this compound

This compound is a medium-chain aldehyde known for its characteristic fruity, blueberry, and green aroma profile.[2] It is a naturally occurring volatile constituent in malted barley, roasted coffee beans, and cocoa.[3] Its formation can occur through the Maillard reaction between leucine and 3-methylbutanal.[3] In the flavor and fragrance industry, it is valued for imparting woody, nutty, and cocoa-like notes.[3][4] Given its sensory impact and potential as a biomarker for the consumption of certain foods, its accurate identification and quantification are paramount.[2]

This application note will provide the necessary protocols to unambiguously identify this compound, ensuring the quality and consistency of products in which it is a component.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Boiling Point | 189 °C (lit.) | [3] |

| Density | 0.845 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.452 (lit.) | [3] |

| Appearance | Pale yellow liquid | [1] |

| Odor | Fruity, blueberry, woody, herbaceous | [1][3] |

| Solubility | Insoluble in water; soluble in ethanol | [1] |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound due to its exceptional separating power and definitive identification capabilities.

Principle of GC-MS

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.

Experimental Workflow for GC-MS

References

Application Note: Quantification of 2-Isopropyl-5-methyl-2-hexenal in Food Samples by HS-SPME-GC-MS

Abstract

This application note presents a detailed and validated protocol for the quantification of 2-Isopropyl-5-methyl-2-hexenal, a key flavor compound, in various food matrices such as cereals and cocoa-based products. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This solvent-free extraction technique offers high sensitivity and minimizes matrix interference. The protocol herein is designed for researchers, scientists, and quality control professionals in the food and beverage industry, providing a robust framework for accurate and reproducible quantification of this important volatile compound.

Introduction: The Significance of Flavor Aldehydes

This compound is a volatile aldehyde that contributes significantly to the sensory profile of various food products, imparting characteristic woody, chocolate, and fruity notes.[1][2] It has been identified as a naturally occurring compound in cocoa, cereals, and fruits.[3] The concentration of such flavor compounds is a critical determinant of consumer acceptance and product quality. Therefore, a reliable and sensitive analytical method for the quantification of this compound is essential for product development, quality assurance, and sensory analysis in the food industry.

The complexity of food matrices presents a significant analytical challenge, often requiring extensive sample preparation to isolate volatile compounds from non-volatile components that can interfere with the analysis.[4] This application note addresses this challenge by employing Headspace Solid-Phase Microextraction (HS-SPME), a simple, rapid, and solvent-free sample preparation technique.[5] HS-SPME integrates sampling, extraction, and concentration into a single step, making it an efficient and environmentally friendly approach for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Principle of the Method

The methodology is based on the principle of equilibrium partitioning of the analyte between the food matrix, the headspace above the sample, and a coated fused-silica fiber (SPME fiber). The sample is first equilibrated in a sealed vial at a controlled temperature to facilitate the release of volatile compounds into the headspace. The SPME fiber is then exposed to the headspace, where the volatile analytes, including this compound, are adsorbed onto the fiber coating.

Following extraction, the fiber is withdrawn and directly inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column. The compounds are then separated based on their boiling points and polarity. The separated compounds are subsequently ionized and fragmented in the mass spectrometer. Quantification is achieved by comparing the peak area of the target analyte to that of an internal standard, using a calibration curve generated from standards of known concentrations.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Overall workflow for the quantification of this compound in food samples.

Materials and Reagents

-

Analytical Standard: this compound (≥95% purity, Sigma-Aldrich or equivalent)

-